Cas no 1891699-47-0 (1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine)

1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine
- 1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine
- EN300-1958871
- 1891699-47-0
-
- Inchi: 1S/C13H16F4N2/c14-12-2-1-10(9-11(12)13(15,16)17)3-6-19-7-4-18-5-8-19/h1-2,9,18H,3-8H2
- InChI Key: AABDRULWCRVYPD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C(F)(F)F)CCN1CCNCC1
Computed Properties
- Exact Mass: 276.12496117g/mol
- Monoisotopic Mass: 276.12496117g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
- XLogP3: 2.5
1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1958871-0.05g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 0.05g |
$792.0 | 2023-09-17 | ||
Enamine | EN300-1958871-1.0g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 1g |
$943.0 | 2023-06-01 | ||
Enamine | EN300-1958871-0.5g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 0.5g |
$905.0 | 2023-09-17 | ||
Enamine | EN300-1958871-5.0g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 5g |
$2732.0 | 2023-06-01 | ||
Enamine | EN300-1958871-0.25g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 0.25g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1958871-2.5g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 2.5g |
$1848.0 | 2023-09-17 | ||
Enamine | EN300-1958871-1g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 1g |
$943.0 | 2023-09-17 | ||
Enamine | EN300-1958871-5g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 5g |
$2732.0 | 2023-09-17 | ||
Enamine | EN300-1958871-0.1g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 0.1g |
$829.0 | 2023-09-17 | ||
Enamine | EN300-1958871-10.0g |
1-{2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}piperazine |
1891699-47-0 | 10g |
$4052.0 | 2023-06-01 |
1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine Related Literature
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
Additional information on 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine
Introduction to 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine (CAS No. 1891699-47-0)
1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine, identified by its CAS number 1891699-47-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a piperazine core substituted with a fluorinated and trifluoromethylated aromatic side chain, exhibits unique structural and functional properties that make it a valuable candidate for further research and development.
The structural framework of 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine incorporates key elements that are commonly explored in medicinal chemistry for their potential biological activity. The presence of a fluorine atom at the 4-position of the phenyl ring and a trifluoromethyl group at the 3-position introduces both electronic and steric influences, which can modulate the compound's interactions with biological targets. Piperazine itself is a well-known pharmacophore, frequently found in drugs targeting central nervous system disorders, cardiovascular diseases, and infectious diseases.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated and trifluoromethylated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The combination of these substituents in 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine suggests that it may possess favorable properties for drug development. Specifically, the electron-withdrawing nature of the trifluoromethyl group can strengthen hydrogen bonding interactions, while the fluorine atom can influence electronic distribution and lipophilicity.
Current research in the field of neuropharmacology has highlighted the importance of piperazine derivatives in treating neurological disorders. Compounds with similar structural motifs have been investigated for their potential as serotonin receptor modulators, dopamine reuptake inhibitors, and antipsychotic agents. The specific substitution pattern in 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine may confer selectivity for certain serotonin receptor subtypes, such as 5-HT1A or 5-HT2A, which are implicated in conditions like depression, anxiety, and cognitive disorders.
The synthesis of 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic strategies include palladium-catalyzed cross-coupling reactions to form the carbon-carbon bonds between the aromatic ring and the piperazine moiety. Additionally, protecting group strategies may be employed to ensure regioselective functionalization of the aromatic ring before coupling with the piperazine scaffold.
Electrochemical methods have also been explored as viable alternatives for constructing complex heterocyclic compounds like 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine. These methods offer advantages such as mild reaction conditions, reduced byproduct formation, and scalability for industrial applications. Recent advances in electrochemical synthesis have enabled the efficient preparation of fluorinated intermediates, which are critical for incorporating fluorine atoms into biologically active molecules.
The pharmacological evaluation of 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine has begun to reveal its potential therapeutic applications. Preclinical studies indicate that this compound exhibits moderate affinity for serotonin receptors without significant off-target effects. This selectivity is particularly desirable for developing drugs with improved safety profiles compared to existing treatments. Furthermore, preliminary data suggest that 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl}piperazine may possess anti-inflammatory properties due to its ability to modulate immune cell signaling pathways.
In conclusion, 1-{2-4-fluoro-3-(trifluoromethyl)phenylethyl} strong>< strong>piperazine strong>, with its CAS number 1891699-47-0, represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity position it as a valuable asset in drug discovery efforts aimed at treating neurological and inflammatory disorders. Continued research into this compound will likely uncover additional therapeutic benefits and refine synthetic methodologies for its large-scale production.
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